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molecular formula C14H20OS B8459043 1-(4,4,7,7-Tetramethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one CAS No. 90103-27-8

1-(4,4,7,7-Tetramethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one

Cat. No. B8459043
M. Wt: 236.37 g/mol
InChI Key: MXORYVLQQVUHPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04535086

Procedure details

18.2 g of 4,5,6,7-tetrahydro-4,4,7,7-tetramethylbenzo[b]thiophene and 7.4 g of acetyl chloride are dissolved in 200 ml of benzene and the solution is cooled to 0° C. At this temperature there are slowly added dropwise thereto 24.4 g of tin tetrachloride. After stirring at room temperature for 2.5 hours, the mixture is again cooled to 0° C. and a mixture of 9.3 ml of concentrated hydrochloric acid and 36.4 ml of water is added dropwise thereto. The mixture is extracted with ether, the organic phase is washed once with water, dried, evaporated and distilled in a high vacuum. There are obtained 21.7 g of 2-acetyl-4,5,6,7-tetrahydro-4,4,7,7-tetramethylbenzo[b]thiophene as a colorless liquid, b.p. 108°-115° C./0.05 mm, which can be crystallized from hexane, m.p. 53°-55° C.
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
tin tetrachloride
Quantity
24.4 g
Type
reactant
Reaction Step Two
Quantity
9.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
36.4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:13])[C:10]2[CH:9]=[CH:8][S:7][C:6]=2[C:5]([CH3:12])([CH3:11])[CH2:4][CH2:3]1.[C:14](Cl)(=[O:16])[CH3:15].[Sn](Cl)(Cl)(Cl)Cl.Cl>C1C=CC=CC=1.O>[C:14]([C:8]1[S:7][C:6]2[C:5]([CH3:12])([CH3:11])[CH2:4][CH2:3][C:2]([CH3:13])([CH3:1])[C:10]=2[CH:9]=1)(=[O:16])[CH3:15]

Inputs

Step One
Name
Quantity
18.2 g
Type
reactant
Smiles
CC1(CCC(C=2SC=CC21)(C)C)C
Name
Quantity
7.4 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
tin tetrachloride
Quantity
24.4 g
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
9.3 mL
Type
reactant
Smiles
Cl
Name
Quantity
36.4 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
At this temperature there are slowly added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is again cooled to 0° C.
ADDITION
Type
ADDITION
Details
is added dropwise
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with ether
WASH
Type
WASH
Details
the organic phase is washed once with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
distilled in a high vacuum

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)(=O)C1=CC2=C(S1)C(CCC2(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 21.7 g
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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